pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a heterocyclic compound that combines pyridine, thiophene, and triazole moieties. These structural components are known for their significant biological and pharmacological activities, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multi-step reactionsThe final step often involves the formation of the carbamate group through the reaction of an amine with a chloroformate derivative under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Pyridin-4-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Pyridin-2-ylmethyl ((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
Uniqueness
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is unique due to its specific combination of pyridine, thiophene, and triazole moieties, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(21-9-11-3-1-2-5-15-11)16-7-12-8-19(18-17-12)13-4-6-22-10-13/h1-6,8,10H,7,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQAXFWKZQFDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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